![molecular formula C7H13BrS B1376744 1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane CAS No. 1423032-58-9](/img/structure/B1376744.png)
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane
Overview
Description
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane, commonly referred to as BMMSMC, is a cyclic organic compound with a unique structure and a wide range of applications. It is a four-membered ring compound with two methyl groups, one bromomethyl group, and one methylsulfanylmethyl group. This compound has been studied extensively and has been found to have a number of different applications in scientific research.
Scientific Research Applications
Synthesis and Molecular Structure
- Formation and Characterization: The formation of specific cyclobutane derivatives, like 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane, has been achieved through the one-electron reduction of related compounds, showcasing the utility of cyclobutane in synthetic chemistry (Muramatsu, Toyota, & Satou, 2009).
- Bridgehead-substituted Bicyclo[1.1.0]butanes: The synthesis of new bridgehead-substituted 1-(arylsulfonyl)bicyclo[1.1.0]butanes demonstrates the versatility of cyclobutane structures in creating novel compounds with potential applications in various fields (Gaoni, 1989).
- Improved Synthesis Methods: The development of more efficient synthesis methods for bromomethyl cyclobutane, which can be used in industrial production, highlights the ongoing research into optimizing the production of such compounds (Hui, 2003).
Chemical Reactions and Properties
- Cycloaddition Reactions: The study of the thermal [2+2] cycloaddition of halogenated ethylene to cyclobutane derivatives sheds light on the reactivity and potential applications of these compounds in more complex chemical syntheses (Toda, Motomura, & Oshima, 1974).
- Lewis Acid-Catalyzed Reactions: Research into Lewis acid-catalyzed reactions involving cyclobutane derivatives further expands our understanding of the chemical versatility and potential applications of these compounds in synthetic organic chemistry (Yao & Shi, 2007).
Advanced Applications
- Density Functional Theory (DFT) Calculation: The use of DFT calculations for newly synthesized cyclobutane derivatives illustrates the intersection of computational chemistry with synthetic chemistry, paving the way for designing and predicting the properties of new compounds (Letters in Applied NanoBioScience, 2022).
- Crystal Structure Analysis: Studies focusing on the crystal structures of cyclobutane derivatives offer insights into their molecular conformation, which is crucial for understanding their chemical reactivity and potential applications in materials science and drug design (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
properties
IUPAC Name |
1-(bromomethyl)-1-(methylsulfanylmethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrS/c1-9-6-7(5-8)3-2-4-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCRIQBVZBXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1(CCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-[(methylsulfanyl)methyl]cyclobutane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




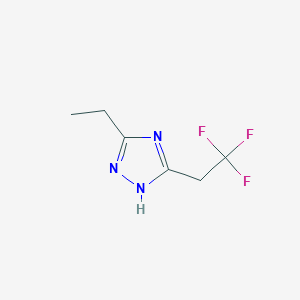
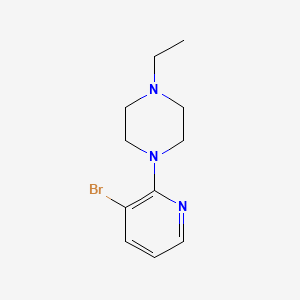

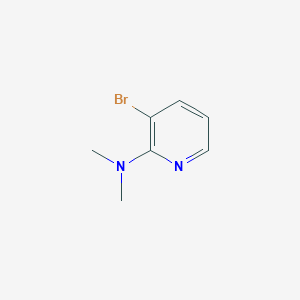

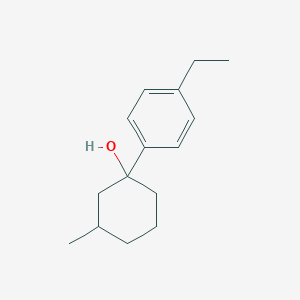
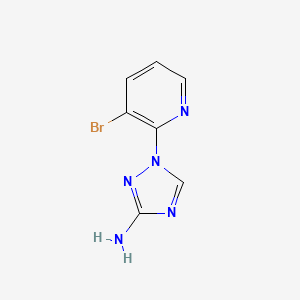
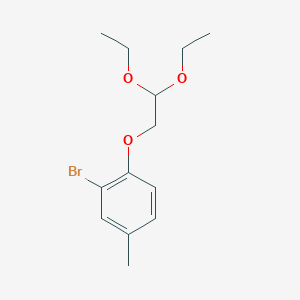

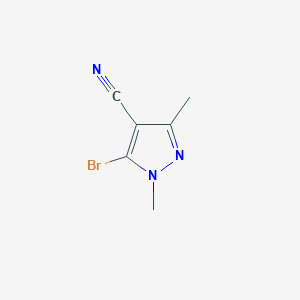
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)
